molecular formula C8H15NO B1360138 1-Propyl-4-piperidone CAS No. 23133-37-1

1-Propyl-4-piperidone

Cat. No. B1360138
CAS RN: 23133-37-1
M. Wt: 141.21 g/mol
InChI Key: YGDZKYYCJUNORF-UHFFFAOYSA-N
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Description

1-Propyl-4-piperidone is an organic compound with the molecular formula C8H15NO . It can be viewed as a derivative of piperidine . 1-Propyl-4-piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 1-Propyl-4-piperidone consists of a six-membered ring with one nitrogen atom and five carbon atoms . The molecular weight is 141.2108 .


Chemical Reactions Analysis

Piperidones, including 1-Propyl-4-piperidone, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Physical And Chemical Properties Analysis

1-Propyl-4-piperidone has a molecular weight of 141.21 g/mol . It has a topological polar surface area of 20.3 Ų . It has no hydrogen bond donors and two hydrogen bond acceptors . It has two rotatable bonds .

Scientific Research Applications

Synthesis Processes

1-Propyl-4-piperidone is synthesized using various methods, which are crucial in chemical research and pharmaceutical development. Jiang Hua-jiang (2007) describes the synthesis of N-Propyl-piperidone through Michael addition, Dieckmann condensation, and hydrolysis decarboxylation reactions, emphasizing the optimization of material proportions and synthetic conditions. This process is characterized by elemental analysis, GC, and 1H NMR (Jiang Hua-jiang, 2007).

Huang Shu-juan (2008) improved the synthesis of 1-benzyl-4-piperidone from benzyl amine and methylacrylate, highlighting enhancements in yield, cost, and safety (Huang Shu-juan, 2008).

Cytotoxic Properties and Antineoplastic Potential

4-piperidone derivatives exhibit significant cytotoxic properties, making them potential candidates for antineoplastic agents. Dimmock et al. (2002, 2003) studied various 4-piperidone derivatives, revealing their marked cytotoxicity against different cancer cell lines and potential as antineoplastic agents (Dimmock et al., 2002); (Dimmock et al., 2003).

Nunes et al. (2016) observed the cytotoxic effects of 1-[3-(2-methoxyethylthio)-propionyl]-3,5- bis(benzylidene)-4 piperidones on human leukemia cell lines, underscoring their potential in leukemia treatment (Nunes et al., 2016).

Conformational Studies

Izquierdo et al. (1988) synthesized and studied N-β(γ)-acyloxyalkylnortropinones, conducting a detailed conformational analysis through NMR spectroscopy and X-ray crystallography. Their research offers insights into the preferred conformation of these compounds in solution and their crystalline state (Izquierdo et al., 1988).

Novel Synthesis Applications

Chung et al. (2006) developed a novel six-step synthesis for a p38 MAP kinase inhibitor, incorporating 4-(N-tert-butylpiperidinyl)magnesium chloride in a critical step. This synthesis supports drug development programs for diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006).

Structural AnalysisCaracelli et al. (

  • conducted a structural analysis of 3,3-Bis[(4-methoxyphenyl)sulfanyl]-1-methylpiperidin-2-one, examining its piperidone ring conformation and the orientations of attached phenyl rings. This research contributes to the understanding of molecular interactions and structural properties of piperidone derivatives (Caracelli et al., 2012).

Potential as CNS Agents

Bauer et al. (1976) explored the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. Their work highlights the role of piperidone derivatives in developing new treatments for CNS disorders (Bauer et al., 1976).

Safety And Hazards

1-Propyl-4-piperidone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-propylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDZKYYCJUNORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177700
Record name 1-Propyl-4-piperidone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-4-piperidone

CAS RN

23133-37-1
Record name 1-Propyl-4-piperidone
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Record name 1-Propyl-4-piperidone
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Record name 1-Propyl-4-piperidone
Source EPA DSSTox
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Record name 1-propyl-4-piperidone
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Record name 1-PROPYL-4-PIPERIDONE
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Synthesis routes and methods

Procedure details

1-Propyl-4-piperidone is prepared from 4-piperidone and 1-chloropropane essentially as described above in Example 38, Scheme C, step a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
VN Nesterov, SS Sarkisov, MJ Curley… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C26H33N3O, the central heterocyclic ring exhibits a flattened boat conformation, with the N and the opposite C atom displaced from the plane of the other four C …
Number of citations: 4 scripts.iucr.org
KM Lakhani - 2018 - harvest.usask.ca
Curcumin, a herbal polyphenol, has demonstrated anticancer activity in vitro as well as in vivo but have limited clinical benefits due to low oral bioavailability. Structural modification …
Number of citations: 1 harvest.usask.ca
M Moliner, A Corma - Microporous and mesoporous materials, 2012 - Elsevier
… Next, 37 g of 1-propyl-4-piperidone (Sigma–Aldrich, 99%) was added, followed by 10.5 g of sodium cyanoborohydride (NaBH 3 CN, Fluka, >95%). The resultant mixture was stirred …
Number of citations: 23 www.sciencedirect.com
K Lakhani, EA Borrego, KG Cano, JR Dimmock… - Medicines, 2021 - mdpi.com
A series of novel N 2 -acryloylhydrazides 1a–m and a related series of compounds 6a–c were prepared as potential chemostimulants. In general, these compounds are cytotoxic to …
Number of citations: 7 www.mdpi.com
MM Couladis, JB Friesen, ME Landgrebe, E Leete - Phytochemistry, 1991 - Elsevier
… 1-Methyl-4-piperidone (10) and 1-propyl-4-piperidone (11) were more efficient substrates for the enzyme. It is indeed-odd that the tropinone reductase isolated from Hyoscyamus niger, …
Number of citations: 6 www.sciencedirect.com
PB Kole, FV Singh - Australian Journal of Chemistry, 2019 - CSIRO Publishing
… In 2002, the synthesis of tetrahydroisoquinolines was reported via the ring transformation of 2H-pyran-2-ones using 4-piperidone, 1-propyl-4-piperidone, or 1-phenethyl-4-piperidone as …
Number of citations: 7 www.publish.csiro.au
M Iwakubo, A Takami, Y Okada, T Kawata… - Bioorganic & Medicinal …, 2007 - Elsevier
… The mixture was filtered through Celite to give 1-propyl-4-piperidone 3a. The filtrate was concentrated. A mixture of the crude 3a and 5-aminoisoquinoline (208 mg, 1.4 mmol) was …
Number of citations: 74 www.sciencedirect.com
GJ Tanoury, M Chen, Y Dong, R Forslund… - … Process Research & …, 2014 - ACS Publications
… To paraformaldehyde (75.0 kg) was added ethanol (1210 kg), 1-propyl-4-piperidone (150 kg), and acetic acid (139 kg). The batch was warmed to 37–42 C. To the reaction mixture was …
Number of citations: 24 pubs.acs.org
M Moliner, J Gonzalez, MT Portilla… - Journal of the …, 2011 - ACS Publications
… Next, 37 g of 1-propyl-4-piperidone (Sigma-Aldrich, 99%) was added, followed by 10.5 g of sodium cyanoborohydride (NaBH 3 CN, Fluka, >95%). The resultant mixture was stirred …
Number of citations: 95 pubs.acs.org
RF George, SS Panda, ESM Shalaby, AM Srour… - RSC …, 2016 - pubs.rsc.org
Indole-based compounds 30–63 were synthesized by the multi-component 1,3-dipolar cycloaddition reaction of 1-alkyl-3,5-bis(arylidene)-4-piperidones 11–25 with azomethine ylides (…
Number of citations: 23 pubs.rsc.org

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